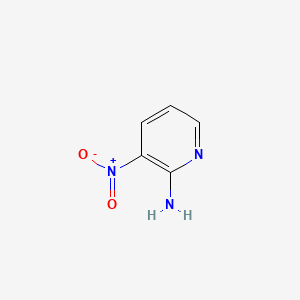

2-Amino-3-nitropyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYHGTCRXDWOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194977 | |

| Record name | 3-Nitropyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-75-9 | |

| Record name | 2-Amino-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-2-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-nitropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitropyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitropyridin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Nitro-2-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U52GH47YQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3-nitropyridine (CAS No: 4214-75-9) is a pivotal heterocyclic intermediate widely utilized in the synthesis of complex organic molecules. Its unique structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a pyridine (B92270) scaffold, imparts a distinct reactivity profile that is highly valuable in the pharmaceutical, agrochemical, and dye industries.[1][2][3][4] This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, synthesis protocols, and its significant role as a precursor in the development of targeted therapeutics, such as kinase inhibitors. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized.

Core Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[2][5] The presence of both hydrogen bond donor (amino group) and acceptor (nitro and pyridine nitrogen) sites influences its melting point and solubility. The predicted pKa value suggests it is a weak base.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4214-75-9 | [1][7] |

| Molecular Formula | C₅H₅N₃O₂ | [2][7] |

| Molecular Weight | 139.11 g/mol | [2][7] |

| Appearance | Yellow crystalline solid/powder | [2][5] |

| Melting Point | 162-166 °C | [2] |

| Boiling Point | 335.5 °C (estimated) | [2] |

| Solubility | Soluble in water (3 g/L), ethanol, and chloroform. | [2][5][6] |

| pKa (Predicted) | 2.40 ± 0.36 | [6] |

| Flash Point | 167 °C | [6][7] |

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques. The following tables summarize key experimental data from ¹H NMR, ¹³C NMR, and IR spectroscopy, which are critical for reaction monitoring and quality control.

Table 2: ¹H and ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference(s) |

| ¹H | ~8.38 | Doublet of doublets (dd), H6 (proton adjacent to ring N) | [8] |

| ¹H | ~7.87 | Doublet of doublets (dd), H4 (proton ortho to NO₂) | [8] |

| ¹H | ~7.40 | Broad singlet, NH₂ | [8] |

| ¹H | ~6.74 | Doublet of doublets (dd), H5 | [8] |

| ¹³C | 158.0 | C2 (carbon bearing NH₂) | [8] |

| ¹³C | 152.1 | C6 | [8] |

| ¹³C | 134.1 | C4 | [8] |

| ¹³C | 132.0 | C3 (carbon bearing NO₂) | [8] |

| ¹³C | 114.3 | C5 | [8] |

Note: NMR chemical shifts are referenced from a study comparing experimental and theoretical values.[8]

Table 3: Key Infrared (IR) Absorption Peaks

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference(s) |

| 3481, 3361 | NH₂ Asymmetric/Symmetric Stretch | Strong | [8] |

| 1645 | NH₂ Scissoring Bend | Strong | [8] |

| 1576 | C=C/C=N Ring Stretch | Strong | [8] |

| 1520 | NO₂ Asymmetric Stretch | Strong | [8] |

| 1348 | NO₂ Symmetric Stretch | Strong | [8] |

| 1260 | C-N Stretch | Strong | [8] |

Note: IR data is based on experimental spectra recorded from a KBr disc.[8]

Synthesis and Reactivity

This compound can be synthesized via several routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Figure 1: Key synthetic pathways to this compound.

Experimental Protocol: Synthesis from 2-Chloro-3-nitropyridine

This method provides a direct and high-yielding route to the target compound.

Materials:

-

2-chloro-3-nitropyridine (4 g, 25.23 mmol)

-

Aqueous ammonia solution (e.g., 28-30%) (8.57 g, 504.6 mmol)

-

Sealed reaction tube or autoclave

Procedure:

-

Charge the 2-chloro-3-nitropyridine (4 g) into a pressure-rated sealed tube.

-

Carefully add the aqueous ammonia solution (8.57 g) to the sealed tube.

-

Securely seal the reaction vessel.

-

Heat the reaction mixture to 90 °C with constant stirring.

-

Maintain the reaction at this temperature for 16 hours.

-

After the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

The product will precipitate as a yellow solid.

-

Isolate the product by filtration, wash with cold water, and dry under vacuum.

-

This procedure typically yields 3-nitropyridin-2-amine (3.4 g, 97% yield) as a yellow solid.

Synthesis via Nitration of 2-Aminopyridine

While a common method, the direct nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid presents a significant challenge: the formation of a mixture of this compound and the isomeric 2-amino-5-nitropyridine.[2] The 5-nitro isomer is often the major product due to electronic and steric factors.[3] Separating these isomers is non-trivial and requires methods such as fractional crystallization, chromatography, or steam distillation under reduced pressure, which can exploit the intramolecular hydrogen bonding present in the 3-nitro isomer.[2][3]

Applications in Drug Development: A Precursor to Kinase Inhibitors

This compound is not typically a pharmacologically active agent itself but serves as a crucial building block for constructing more complex heterocyclic systems with potent biological activity. A prominent application is in the synthesis of fused bicyclic heteroaromatics, such as imidazo[4,5-b]pyridines and pyrrolo[2,3-b]pyridines, which are scaffolds for potent protein kinase inhibitors.[9][10]

Figure 2: Role of the this compound scaffold in synthesizing kinase inhibitors.

The synthesis of these inhibitors often begins with the chemical reduction of the nitro group on the this compound core to yield a pyridine-2,3-diamine. This diamine is a key intermediate that can undergo cyclization with various reagents (like aldehydes or carboxylic acids) to form the fused imidazole (B134444) ring of the imidazo[4,5-b]pyridine system.[9] This core structure can then be further functionalized to create potent and selective inhibitors of protein kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are critical targets in oncology.[9]

Figure 3: Conceptual signaling pathway showing dual inhibition of FLT3 and Aurora kinases.

As shown conceptually in Figure 3, many cancers rely on hyperactive protein kinases like FLT3 and Aurora kinases to drive uncontrolled cell proliferation and evade apoptosis. Small molecule inhibitors derived from the this compound scaffold can block the ATP-binding site of these kinases, thereby inhibiting their downstream signaling pathways. This dual inhibition can halt the cell cycle and ultimately induce apoptosis, making these compounds promising candidates for cancer therapy.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation of this compound and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 4. nbinno.com [nbinno.com]

- 5. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 6. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Amino-3-nitropyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-nitropyridine is a pivotal chemical intermediate, extensively utilized in the pharmaceutical, agrochemical, and dye industries.[1][2] Its structural attributes, featuring both an amino and a nitro group on a pyridine (B92270) ring, render it a versatile precursor for the synthesis of a wide array of more complex molecules, including antitumor and antiviral agents.[1][2] This document provides a comprehensive technical guide to the primary synthetic routes for this compound, presenting detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate a deeper understanding and practical application of these methodologies.

Introduction

This compound (CAS: 4214-75-9), also known as 3-nitropyridin-2-amine, is a yellow crystalline solid with the molecular formula C5H5N3O2.[1] It serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and specialized chemicals.[2] The strategic placement of the amino and nitro functionalities allows for a variety of chemical transformations, making it a sought-after component in drug discovery and development. This guide will explore the most prevalent and effective methods for its synthesis, offering a comparative analysis of their respective advantages and procedural details.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct pathways. The most prominent of these are:

-

Direct Nitration of 2-Aminopyridine (B139424): A common but less selective method.

-

Amination of 2-Chloro-3-nitropyridine (B167233): A high-yield and direct approach.

-

Multi-step Synthesis from 2-Aminopyridine via Bromination: A more controlled, albeit longer, route.

This section will delve into the specifics of each of these synthetic strategies.

Direct Nitration of 2-Aminopyridine

The direct nitration of 2-aminopyridine using a mixture of nitric acid and sulfuric acid is a frequently employed method.[1][3] This reaction, however, typically yields a mixture of isomers, primarily this compound and 2-amino-5-nitropyridine, which necessitates subsequent separation, often by steam distillation under reduced pressure.[1][3] The reaction proceeds through the formation of a 2-nitraminopyridine intermediate, which then undergoes rearrangement.[3][4] The ratio of the resulting isomers is influenced by the reaction conditions.[3]

Logical Workflow for Direct Nitration of 2-Aminopyridine

Caption: Workflow for the synthesis of this compound via direct nitration.

Amination of 2-Chloro-3-nitropyridine

This method provides a more direct and high-yielding route to this compound.[5][6] It involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine with an amino group using an ammonia (B1221849) solution. The reaction is typically carried out in a sealed tube under elevated temperature.

Experimental Protocol: Amination of 2-Chloro-3-nitropyridine [5][6]

-

Reaction Setup: Add 2-chloro-3-nitropyridine (4 g, 25.23 mmol) to a sealed tube.

-

Reagent Addition: Introduce an ammonia solution (8.57 g, 504.6 mmol) into the sealed tube.

-

Reaction Conditions: Heat the reaction mixture to 90°C and maintain stirring at this temperature for 16 hours.

-

Work-up: After the reaction is complete, cool the mixture to 0°C.

-

Isolation: Separate the product by filtration to obtain 3-nitropyridin-2-amine as a yellow solid.

Quantitative Data for Amination of 2-Chloro-3-nitropyridine

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-nitropyridine | [5][6] |

| Reagent | Ammonia solution | [5][6] |

| Temperature | 90°C | [5][6] |

| Reaction Time | 16 hours | [5][6] |

| Product | This compound | [5][6] |

| Yield | 97% | [5][6] |

Reaction Pathway for Amination of 2-Chloro-3-nitropyridine

Caption: Synthesis of this compound from 2-chloro-3-nitropyridine.

Multi-step Synthesis from 2-Aminopyridine via Bromination

This synthetic route involves an initial bromination of 2-aminopyridine, followed by nitration of the resulting 2-amino-5-bromopyridine (B118841). This multi-step process allows for greater control over the regioselectivity of the nitration.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine [7]

Step 1: Bromination of 2-Aminopyridine

-

Reaction Setup: In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid.

-

Reagent Addition: Cool the solution to below 20°C in an ice bath. Add a solution of 480 g (3.0 moles) of bromine in 300 ml of acetic acid dropwise with vigorous stirring over 1 hour.

-

Reaction and Work-up: After the addition is complete, allow the mixture to stand at room temperature for several hours. The product, 2-amino-5-bromopyridine hydrobromide, will crystallize. Filter the product and wash with acetic acid and then ether. To obtain the free base, suspend the salt in water and add a concentrated sodium hydroxide (B78521) solution until the mixture is strongly alkaline. Filter the precipitated 2-amino-5-bromopyridine, wash with water, and dry.

Step 2: Nitration of 2-Amino-5-bromopyridine [7]

-

Reaction Setup: In a 1-liter three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, condenser, and thermometer, charge 500 ml of sulfuric acid (sp. gr. 1.84).

-

Reagent Addition: Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5°C. Then, add 26 ml (0.57 mole) of 95% nitric acid dropwise at 0°C.

-

Reaction Conditions: Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and then at 50–60°C for 1 hour.

-

Work-up and Isolation: Cool the reaction mixture and pour it onto 5 liters of ice. Neutralize with 1350 ml of 40% sodium hydroxide solution. Filter the precipitated product, wash with water, and dry at room temperature to a constant weight.

Quantitative Data for the Synthesis of 2-Amino-5-bromo-3-nitropyridine

| Parameter | Step 1: Bromination | Step 2: Nitration | Reference |

| Starting Material | 2-Aminopyridine | 2-Amino-5-bromopyridine | [7] |

| Reagents | Bromine, Acetic Acid | Nitric Acid, Sulfuric Acid | [7] |

| Temperature | < 20°C (addition) | 0°C to 60°C | [7] |

| Reaction Time | Several hours | 3 hours | [7] |

| Intermediate/Product | 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | [7] |

| Yield | - | 85-93 g | [7] |

Experimental Workflow for Multi-step Synthesis

Caption: Multi-step synthesis of this compound via bromination and nitration.

Conclusion

The synthesis of this compound can be accomplished through various routes, each with its own set of advantages and challenges. The direct amination of 2-chloro-3-nitropyridine stands out as a highly efficient and high-yielding method. Direct nitration of 2-aminopyridine is a more straightforward approach but is hampered by the formation of isomeric byproducts, requiring additional purification steps. The multi-step synthesis involving bromination offers better regiocontrol but at the cost of a longer reaction sequence. The choice of synthetic route will ultimately depend on factors such as the desired purity, yield, and the availability of starting materials. This guide provides the necessary technical details to aid researchers and professionals in making an informed decision for their specific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Preparation of this compound and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 5. This compound CAS#: 4214-75-9 [amp.chemicalbook.com]

- 6. This compound | 4214-75-9 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of 2-Amino-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of 2-Amino-3-nitropyridine (CAS No: 4214-75-9). A vital intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its properties is crucial for its effective application in research and development.[1][2][3] This document outlines its key physical data, spectral information, and detailed experimental protocols for its synthesis.

Core Physical and Chemical Properties

This compound is a yellow crystalline solid at room temperature.[1][4] It is recognized for its utility as a building block in the creation of more complex molecules, including antitumor, antiviral, anti-inflammatory, and anti-HIV agents.[1] In the agrochemical sector, it serves as a precursor for herbicides, fungicides, and insecticides.[1][2]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₃O₂ | [1][5][6][7][8] |

| Molecular Weight | 139.11 g/mol | [1][6][7][8][9] |

| Appearance | Yellow crystalline solid/powder | [1][4][5][7][10] |

| Melting Point | 162-168 °C | [1][4][5][6][11] |

| Boiling Point | 335.5 °C | [1] |

| Density | 1.437 g/mL (estimate) | [7] |

| Flash Point | 167 °C (closed cup) |

Table 2: Solubility and Spectral Data

| Property | Details | Source(s) |

| Solubility | Soluble in water, ethanol, and chloroform. | [1] |

| Spectral Data | ||

| 1H NMR | Spectra available. | [4][10][12][13] |

| 13C NMR | Spectra available. | [14] |

| IR | Spectra available. | [14] |

| Mass Spectrometry | Spectra available. | [14] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. The following protocols are based on established synthetic routes.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the nitration of 2-aminopyridine (B139424) and the reaction of 2-chloro-3-nitropyridine (B167233) with ammonia (B1221849).[3]

Method 1: Nitration of 2-Aminopyridine

This method involves the reaction of 2-aminopyridine with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1][15] The reaction proceeds through the formation of an intermediate which then rearranges to form this compound and 2-amino-5-nitropyridine.[15] The isomers can be separated by steam distillation under reduced pressure.[15]

-

Step 1: Bromination of 2-Aminopyridine: Dissolve 2-aminopyridine in an organic solvent such as dimethylformamide, dichloromethane, or ethanol.[16]

-

Step 2: Slowly add liquid bromine dropwise to the solution while stirring.[16]

-

Step 3: Heat the reaction mixture to between 50-58°C for 1 to 2 hours to yield 2-amino-5-bromopyridine.[16]

-

Step 4: Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid to the 2-amino-5-bromopyridine.[16]

-

Step 5: Heat the reaction solution to 110-120°C for 6 to 7 hours.[16]

-

Step 6: Hydrogenation Reduction: Perform a post-treatment and hydrogenation reduction to obtain this compound.[16]

Method 2: From 2-Chloro-3-nitropyridine

This protocol provides a high-yield synthesis of this compound from 2-chloro-3-nitropyridine.[4]

-

Step 1: Add 2-chloro-3-nitropyridine (4 g, 25.23 mmol) to a sealed tube.[4]

-

Step 2: Add ammonia solution (8.57 g, 504.6 mmol) to the sealed tube.[4]

-

Step 3: Heat the reaction mixture to 90°C and stir at this temperature for 16 hours.[4]

-

Step 4: After the reaction is complete, cool the mixture to 0°C.[4]

-

Step 5: Separate the product by filtration to yield 3-nitropyridin-2-amine as a yellow solid (3.4 g, 97% yield).[4]

-

Step 6: Product Characterization: The product can be characterized by 1H NMR (400 MHz, DMSO-d6): δ 6.74 (m, 1H), 7.87 (s, 2H), 8.38 (m, 2H) and MS m/z (M + H): 140.3.[4]

Visualizations

To further clarify the experimental workflow, a diagram illustrating the synthesis of this compound via the nitration of 2-aminopyridine is provided below.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 4214-75-9 [chemicalbook.com]

- 5. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 99% 4214-75-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound - Molecular Formula C5h5n3o2, Formula Weight 139.11 G/mol | High Purity And Effectiveness at Best Price in Hyderabad | Quiver Technologies [tradeindia.com]

- 9. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, CAS No. 4214-75-9 - iChemical [ichemical.com]

- 11. 2-amino 3-nitropyridine [chembk.com]

- 12. This compound(4214-75-9) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(4214-75-9) IR Spectrum [chemicalbook.com]

- 15. Preparation of this compound and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 16. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Solubility Profile of 2-Amino-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Amino-3-nitropyridine (CAS No. 4214-75-9), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering insights into the solubility characteristics of this compound.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Melting Point | 163-165 °C | |

| Boiling Point | 335.5 °C (estimated) | [1] |

| Appearance | Yellow crystalline solid | [1] |

Solubility Data

The solubility of this compound has been qualitatively described in several common solvents. Quantitative data, however, is limited in publicly available literature. The following tables summarize the existing solubility information.

Qualitative Solubility

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Common Organic Solvents | Soluble |

Quantitative Solubility

A single quantitative solubility value has been reported, although the specific solvent and temperature conditions were not fully detailed.

| Solubility | Solvent | Temperature | Reference |

| 3 g/L | Not Specified | Not Specified |

Experimental Protocol for Solubility Determination

While extensive experimental data for this compound is not available, a standard and reliable method for determining the solubility of similar compounds is the isothermal shake-flask method. The following protocol is adapted from established methodologies for pyridine (B92270) derivatives and is recommended for generating precise solubility data for this compound.

Isothermal Shake-Flask Method

This gravimetric method is widely accepted for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, chloroform, acetone, ethyl acetate)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at equilibrium.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. It is crucial to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Analysis: Accurately dilute the filtered solution with a suitable solvent. Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation of Solubility: The solubility (S) can be calculated using the following formula:

S = (C × V × DF) / m_solvent

Where:

-

C is the concentration of the diluted solution

-

V is the volume of the diluted solution

-

DF is the dilution factor

-

m_solvent is the mass of the solvent used

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

Spectroscopic and Synthetic Profile of 2-Amino-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 2-amino-3-nitropyridine, a key intermediate in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside a step-by-step experimental protocol for its synthesis.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by NMR and IR spectroscopy. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.38 | dd, J = 4.4, 1.6 Hz | H-6 |

| 8.13 | dd, J = 8.4, 1.6 Hz | H-4 |

| 7.87 | br s | -NH₂ |

| 6.74 | dd, J = 8.4, 4.4 Hz | H-5 |

Solvent: DMSO-d₆, Instrument: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.9 | C-2 |

| 153.2 | C-6 |

| 135.8 | C-4 |

| 131.1 | C-3 |

| 114.9 | C-5 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3300 | N-H stretching | Amino (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 1640 - 1600 | N-H bending | Amino (-NH₂) |

| 1580 - 1475 | C=C stretching | Aromatic ring |

| 1550 - 1490 | N-O asymmetric stretching | Nitro (-NO₂) |

| 1360 - 1320 | N-O symmetric stretching | Nitro (-NO₂) |

| 850 - 750 | C-H out-of-plane bending | Aromatic C-H |

Sample Preparation: KBr pellet

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound from 2-Chloro-3-nitropyridine[1]

This protocol outlines a common and efficient method for the preparation of this compound.

Materials:

-

Aqueous ammonia (B1221849) solution

-

Sealed reaction tube

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

To a sealed reaction tube, add 2-chloro-3-nitropyridine (1.0 eq).

-

Add a significant excess of aqueous ammonia solution (e.g., 20 eq).

-

Seal the tube and heat the reaction mixture to 90 °C.

-

Maintain the temperature and stir the reaction for 16 hours.

-

After the reaction is complete, cool the mixture to 0 °C to facilitate precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the isolated solid with cold water and dry under vacuum to yield this compound as a yellow solid.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate for the chemical shift range of aromatic compounds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

IR Spectroscopic Analysis[2]

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the resulting fine powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

Process Visualization

The following diagrams illustrate key experimental workflows.

Caption: Workflow for NMR and IR Spectroscopic Analysis.

Caption: Synthesis Workflow of this compound.

The Discovery and Synthesis of 2-Amino-3-nitropyridine: A Technical Guide

This technical guide provides an in-depth overview of 2-Amino-3-nitropyridine, a key chemical intermediate in the development of pharmaceuticals and agrochemicals. This document details its chemical properties, established synthesis methodologies with experimental protocols, and relevant characterization data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (CAS Number: 4214-75-9) is a pyridine (B92270) derivative characterized by an amino group at the second position and a nitro group at the third position of the pyridine ring.[1] Its molecular formula is C5H5N3O2, and it typically appears as a yellow crystalline solid.[1][2] The strategic placement of the amino and nitro groups makes it a versatile building block for the synthesis of more complex heterocyclic compounds.[2] Consequently, it serves as a crucial intermediate in the production of various therapeutic agents, including antihypertensive and antimicrobial drugs, as well as herbicides.[1][3]

While the precise historical details of its initial discovery, including the specific researchers and the exact date of its first synthesis, are not prominently documented in readily available literature, its importance as a synthetic intermediate is well-established through numerous publications and patents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C5H5N3O2 | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 163-165 °C | [4] |

| Boiling Point | ~255.04 °C (rough estimate) | [4] |

| CAS Number | 4214-75-9 | [1] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been extensively described in the literature: the nitration of 2-aminopyridine (B139424) and the ammonolysis of 2-chloro-3-nitropyridine (B167233).

Synthesis via Nitration of 2-Aminopyridine

One of the common methods for synthesizing this compound is through the direct nitration of 2-aminopyridine.[1] This reaction typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid.[1] However, this method can lead to the formation of isomeric byproducts, primarily 2-amino-5-nitropyridine, which then requires separation.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitro group is introduced onto the pyridine ring. The conditions of the reaction, such as temperature and the ratio of acids, are crucial for controlling the regioselectivity and yield of the desired product.

A logical workflow for this synthesis approach is depicted below.

Synthesis via Ammonolysis of 2-Chloro-3-nitropyridine

A more regioselective and high-yielding method for the synthesis of this compound involves the reaction of 2-chloro-3-nitropyridine with ammonia (B1221849).[5] This nucleophilic aromatic substitution reaction replaces the chloro group with an amino group.

The following protocol is a general procedure for the synthesis of this compound from 2-chloro-3-nitropyridine.[5]

Materials:

-

2-chloro-3-nitropyridine

-

Aqueous ammonia solution

Procedure:

-

2-chloro-3-nitropyridine (4 g, 25.23 mmol) is added to a sealed tube.[5]

-

Ammonia solution (8.57 g, 504.6 mmol) is added to the sealed tube.[5]

-

The reaction mixture is heated to 90 °C and stirred at this temperature for 16 hours.[5]

-

After the reaction is complete, the mixture is cooled to 0 °C.[5]

-

The product is separated by filtration to yield 3-nitropyridin-2-amine as a yellow solid.[5]

Results: This procedure has been reported to yield 3.4 g of this compound, which corresponds to a 97% yield.[5]

The experimental workflow for this synthesis is illustrated in the diagram below.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques.

| Data Type | Results | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d6) | δ 6.74 (m, 1H), 7.87 (s, 2H), 8.38 (m, 2H) | [5] |

| Mass Spectrometry (MS) | m/z (M+H): 140.3 | [5] |

Applications in Drug Development

This compound is not typically used as an active pharmaceutical ingredient itself. Instead, it serves as a critical starting material for the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for several therapeutic applications, including:

-

Antihypertensive Agents: It is a precursor for the synthesis of imidazopyridine-based angiotensin II receptor antagonists.[1]

-

Antimicrobial Agents: Derivatives of this compound have been shown to possess antibacterial and antifungal activities.[5]

-

Antiviral and Antitumor Agents: It is used as an intermediate in the production of compounds with potential antiviral and antitumor properties.[3]

The logical relationship of its role as an intermediate is shown below.

Conclusion

This compound is a fundamentally important molecule in the field of organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. While the specific historical details of its discovery are not widely reported, its synthesis, properties, and applications are well-documented. The ammonolysis of 2-chloro-3-nitropyridine represents a highly efficient and regioselective method for its preparation. The continued use of this compound as a versatile building block underscores its significance in the ongoing search for novel and effective chemical entities.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 2-Amino-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-Amino-3-nitropyridine (CAS No: 4214-75-9). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₃O₂ | [3] |

| Molecular Weight | 139.11 g/mol | [3] |

| Melting Point | 163-165 °C | [3] |

| Flash Point | 167 °C (closed cup) | [3] |

| Appearance | Yellow Crystalline Powder and Needles | [2] |

| Solubility | Soluble in water, ethanol, and chloroform. | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

(Data sourced from multiple safety data sheets)

Safety and Handling Precautions

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or for spill cleanup. |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[4] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides and carbon monoxide may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in section 3.1. Avoid breathing dust and contact with the spilled material.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with soap and water.

Toxicological Information

General Toxicity of Nitroaromatic Compounds

Nitroaromatic compounds can be toxic and mutagenic.[6] Their toxicity is often associated with the metabolic reduction of the nitro group to form reactive intermediates that can bind to cellular macromolecules, including DNA.[6]

Experimental Protocols

While specific experimental data for this compound is limited, the following sections describe the standard OECD guidelines that would be followed to assess its toxicity.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2-aminopyridine (B139424).[4][7]

Reaction Scheme:

Detailed Protocol (Example): A preparation method involves dissolving 2-aminopyridine in an organic solvent and stirring, followed by the dropwise addition of liquid bromine.[4] The resulting 2-amino-5-bromopyridine (B118841) is then treated with a nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) at an elevated temperature.[4] Subsequent post-treatment and hydrogenation reduction yield this compound.[4]

Another documented method involves the reaction of 2-chloro-3-nitropyridine (B167233) with an ammonia (B1221849) solution in a sealed tube at 90°C for 16 hours.[2] After cooling, the product is separated by filtration.[2]

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[8]

Methodology Workflow:

-

Test System: Typically, rats are used.

-

Procedure: A stepwise procedure is used, with each step involving three animals of a single sex (usually females).[8] The substance is administered orally at one of the defined dose levels.[8] The absence or presence of compound-related mortality determines the next step.[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[9]

-

Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality.

In Vitro Dermal Absorption - OECD Guideline 428

This test provides information on the absorption of a substance through the skin.[10]

Methodology Workflow:

-

Test System: Excised human or animal skin is used in a diffusion cell.[10]

-

Procedure: The test substance is applied to the outer surface of the skin. The amount of substance that penetrates the skin and enters a receptor fluid is measured over time.[10]

-

Endpoint: The rate and extent of dermal absorption are determined.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This assay is used to assess the mutagenic potential of a substance.[6][11]

Methodology Workflow:

-

Test System: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.[11]

-

Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[6] The ability of the substance to cause mutations that restore the bacteria's ability to synthesize the required amino acid is measured.[11]

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[6]

In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487

This test detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells.[12][13]

Methodology Workflow:

-

Test System: Cultured mammalian cells, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells.[12]

-

Procedure: Cells are exposed to the test substance, and the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is assessed.[13]

-

Endpoint: A significant increase in the frequency of micronucleated cells indicates that the substance is genotoxic.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be handled as hazardous chemical waste.

Conclusion

This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment and engineering controls. While specific toxicological data for this compound is not extensively available, its classification as a skin and eye irritant, and a respiratory irritant, along with the known hazards of nitroaromatic compounds, necessitates a cautious approach. Adherence to the safety protocols outlined in this guide is essential to minimize risk to researchers and the environment. Further toxicological studies following established OECD guidelines are recommended to fully characterize the hazard profile of this compound.

References

- 1. permegear.com [permegear.com]

- 2. This compound | 4214-75-9 [chemicalbook.com]

- 3. 2-アミノ-3-ニトロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. epa.gov [epa.gov]

- 6. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. nib.si [nib.si]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

Methodological & Application

Synthesis of 2-Amino-3-nitropyridine from 2-Aminopyridine: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-3-nitropyridine, a valuable building block in pharmaceutical and agrochemical research, starting from 2-aminopyridine (B139424). The protocols and data presented are intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its preparation from the readily available 2-aminopyridine is a fundamental reaction in heterocyclic chemistry. The primary method for this transformation is the direct electrophilic nitration using a mixture of nitric and sulfuric acids. This process, however, typically yields a mixture of isomers, predominantly the 2-amino-5-nitropyridine (B18323) and the desired this compound. The regioselectivity of this reaction is a critical aspect, influenced by reaction conditions and the electronic properties of the substrate. Understanding and controlling these factors are essential for optimizing the yield of the desired 3-nitro isomer.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from 2-aminopyridine proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The amino group at the 2-position of the pyridine (B92270) ring is an activating group and directs the incoming electrophile to the ortho (3-position) and para (5-position) positions.

However, the direct nitration of 2-aminopyridine often leads to the formation of 2-amino-5-nitropyridine as the major product. This preference is attributed to a phenomenon known as "electric hindrance," where electrostatic repulsion between the positively charged nitrogen of the pyridine ring and the incoming nitronium ion disfavors substitution at the 3-position. Additionally, a kinetically favored intermediate, 2-nitraminopyridine, can be formed, which can then rearrange to the more thermodynamically stable ring-nitrated products.

Quantitative Data Summary

The yield and isomer distribution of the nitration of 2-aminopyridine are highly dependent on the reaction conditions. The following table summarizes representative quantitative data from various studies.

| Nitrating Agent / Conditions | Temperature (°C) | Reaction Time | Yield of this compound | Yield of 2-Amino-5-nitropyridine | Isomer Ratio (3-nitro:5-nitro) | Reference |

| HNO₃ / H₂SO₄ | Not Specified | Not Specified | Low (not quantified) | Major product | ~1:9 | [This is a representative ratio from literature] |

| Thermolysis of 2-nitraminopyridine in chlorobenzene | 132 | Not Specified | 40% | 26% | ~1.5:1 | [Data from thermolysis experiments] |

| Direct Nitration (General) | Not Specified | Not Specified | 5-25% | Variable | Variable | [General reported yields for the 3-nitro isomer] |

Experimental Protocols

Protocol 1: Direct Nitration of 2-Aminopyridine

This protocol describes the direct nitration of 2-aminopyridine to a mixture of this compound and 2-amino-5-nitropyridine, followed by the separation of the desired 3-nitro isomer.

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Sodium Hydroxide (B78521) solution (for neutralization)

-

Distilled water

-

Organic solvent (e.g., diethyl ether or ethyl acetate (B1210297) for extraction)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Apparatus for steam distillation under reduced pressure

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminopyridine in concentrated sulfuric acid, while cooling the flask in an ice bath.

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution of 2-aminopyridine, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The optimal temperature and time should be determined based on literature or preliminary experiments.

-

Workup: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is neutral or slightly basic. This will precipitate the crude product mixture.

-

Isolation of Crude Product: Collect the precipitated solid by filtration, wash it with cold water, and dry it.

-

Separation of Isomers: The separation of this compound from the major 2-amino-5-nitropyridine isomer can be achieved by steam distillation under reduced pressure.[1] Due to the formation of an intramolecular hydrogen bond between the amino and nitro groups in the ortho position, this compound is more volatile and will distill over, leaving the less volatile 5-nitro isomer behind.

-

Purification: The collected this compound can be further purified by recrystallization from a suitable solvent.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound from 2-aminopyridine.

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway: Electrophilic Aromatic Substitution

The diagram below outlines the mechanism of the electrophilic nitration of 2-aminopyridine.

Caption: Mechanism of electrophilic nitration of 2-aminopyridine.

References

Application Notes and Protocols: 2-Amino-3-nitropyridine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitropyridine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its unique structure, featuring both an amino and a nitro group on a pyridine (B92270) ring, provides multiple reactive sites for chemical modifications, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceuticals, with a focus on anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4214-75-9 | [1] |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 162-166 °C | [1] |

| Boiling Point | 335.5 °C | [1] |

| Solubility | Soluble in water, ethanol (B145695), and chloroform. | [1] |

Synthesis of this compound

There are two primary methods for the synthesis of this compound.

Method 1: Nitration of 2-Aminopyridine (B139424)

This common method involves the reaction of 2-aminopyridine with a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of this compound and 2-amino-5-nitropyridine, which can be separated by chromatography or steam distillation under reduced pressure.[5]

Method 2: From 2-Chloro-3-nitropyridine (B167233)

This method involves the reaction of 2-chloro-3-nitropyridine with an ammonia (B1221849) solution in a sealed tube under heat.

| Step | Procedure | Quantitative Data |

| 1 | Add 2-chloro-3-nitropyridine to a sealed tube. | 4 g (25.23 mmol) |

| 2 | Add ammonia solution to the sealed tube. | 8.57 g (504.6 mmol) |

| 3 | Heat the reaction mixture with stirring. | 90 °C for 16 hours |

| 4 | Cool the reaction mixture. | 0 °C |

| 5 | Separate the product by filtration to yield 3-nitropyridin-2-amine as a yellow solid. | 3.4 g (97% yield) |

Application in Anticancer Drug Synthesis: Triapine

This compound is a key precursor for the synthesis of the anticancer drug Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone). Triapine is a potent inhibitor of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, making it a target for cancer therapy.

Synthesis of Triapine from this compound

The synthesis of Triapine from this compound is a multi-step process that proceeds through the intermediate 2,3-diaminopyridine.

2,3-Diaminopyridine can be prepared by the reduction of this compound using iron in aqueous acidified ethanol or tin and hydrochloric acid.

This intermediate can be synthesized via the oxidation of 3-amino-2-methylpyridine (B1201488).

| Step | Procedure | Quantitative Data |

| 1 | Dissolve 3-amino-2-methylpyridine in a mixture of dioxane and water. | - |

| 2 | Add selenium dioxide to the solution. | - |

| 3 | Reflux the mixture. | 4-6 hours |

| 4 | Cool the mixture to room temperature and filter to remove the selenium byproduct. | - |

| 5 | Concentrate the filtrate under reduced pressure to obtain crude 3-aminopyridine-2-carboxaldehyde. | - |

| 6 | Purify the crude product by column chromatography on silica (B1680970) gel. | - |

| Step | Procedure | Quantitative Data |

| 1 | Dissolve 3-aminopyridine-2-carboxaldehyde in ethanol in a round-bottom flask. | Equimolar amount |

| 2 | Add an equimolar amount of thiosemicarbazide (B42300) to the solution. | Equimolar amount |

| 3 | Add a few drops of glacial acetic acid as a catalyst. | Catalytic amount |

| 4 | Reflux the reaction mixture. | 2-4 hours |

| 5 | Cool the mixture to allow for the precipitation of Triapine as a solid. | - |

| 6 | The product can be further purified by recrystallization from ethanol. | - |

Signaling Pathway and Mechanism of Action of Triapine

Application in Antiviral and Anti-inflammatory Drug Synthesis

Derivatives of this compound, particularly those derived from its reduction product 2,3-diaminopyridine, have shown potential as antiviral and anti-inflammatory agents.[1] For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be synthesized from 2,3-diaminopyridine, have been investigated for their antiviral activities. While specific drug synthesis protocols starting directly from this compound are not as well-documented in publicly available literature as for anticancer applications, the following section outlines a general synthetic approach.

General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of the pyrido[2,3-d]pyrimidine scaffold, which is present in compounds with potential antiviral and anti-inflammatory properties, can be achieved from 2,3-diaminopyridine.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a range of pharmaceutical compounds. Its application in the synthesis of the anticancer drug Triapine is well-established, with clear synthetic pathways and a known mechanism of action. Furthermore, its potential as a precursor for novel antiviral and anti-inflammatory agents through the formation of scaffolds like pyrido[2,3-d]pyrimidines highlights its continued importance in drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working in the field of pharmaceutical synthesis.

References

Application Notes and Protocols: 2-Amino-3-nitropyridine in Agrochemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-3-nitropyridine as a pivotal intermediate in the synthesis of novel agrochemicals. The following sections detail its application in the development of potent herbicides, including a key synthetic intermediate and subsequent derivatives, complete with experimental protocols, quantitative biological activity data, and workflow visualizations.

Introduction: The Role of this compound in Agrochemical Discovery

This compound is a versatile heterocyclic building block in the development of a wide range of biologically active molecules.[1][2][3][4][5] In the agrochemical industry, it serves as a crucial starting material for the synthesis of herbicides, fungicides, and insecticides.[1][4] Its unique substitution pattern, featuring both an amino and a nitro group on the pyridine (B92270) ring, provides multiple reactive sites for the elaboration into more complex structures with desirable agrochemical properties. This document focuses on its application in the synthesis of a novel class of herbicides.

Application: Synthesis of Herbicidal Pyridine Derivatives

This compound is a key precursor for the synthesis of 2-(3-amino-6-(trifluoromethyl)pyridin-2-yl)acetonitrile, a valuable intermediate for a new class of herbicidal compounds. This intermediate can be further derivatized to produce compounds with significant pre- and post-emergence herbicidal activity against a variety of common weeds.

Key Intermediate Synthesis: 2-(3-amino-6-(trifluoromethyl)pyridin-2-yl)acetonitrile

The synthesis of this key intermediate involves a multi-step process starting from a related pyridine derivative. The general workflow for the synthesis of the intermediate and its subsequent conversion to active herbicidal compounds is outlined below.

References

- 1. Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102020606A - Synthesis method for nitropyridine compounds - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Synthesis of 2-Amino-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitropyridine is a valuable building block in synthetic organic chemistry, serving as a key intermediate in the preparation of a variety of nitrogen-containing heterocyclic compounds. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The introduction of a nitro group at the 3-position of the 2-aminopyridine (B139424) scaffold provides a versatile handle for further functionalization, enabling the synthesis of diverse molecular architectures.

The nitration of 2-aminopyridine, however, presents a classic example of regioselectivity challenges in electrophilic aromatic substitution. Direct nitration with a mixture of nitric and sulfuric acid typically yields a mixture of isomers, with the thermodynamically favored 2-amino-5-nitropyridine (B18323) being the major product.[1] The separation of the desired this compound from its isomer can be a significant challenge.[2]

This application note provides detailed protocols for two primary synthetic routes to obtain this compound:

-

Direct nitration of 2-aminopyridine followed by isomer separation.

-

A regioselective synthesis from 2-chloro-3-nitropyridine (B167233).

Furthermore, alternative strategies to achieve regioselective C3-nitration are discussed, offering researchers a broader perspective on accessing this important synthetic intermediate.

Data Presentation

The following tables summarize the quantitative data for the different synthetic approaches to this compound.

Table 1: Direct Nitration of 2-Aminopyridine

| Parameter | Value | Reference |

| Major Product | 2-Amino-5-nitropyridine | [1] |

| Minor Product | This compound | [1] |

| Typical Isomer Ratio (5-nitro : 3-nitro) | ~ 9 : 1 | [1] |

| Separation Methods | Steam Distillation, Sublimation, Crystallization | [3] |

Table 2: Regioselective Synthesis from 2-Chloro-3-nitropyridine

| Reagents | Product | Yield | Reference |

| 2-Chloro-3-nitropyridine, Ammonia (B1221849) | This compound | High (e.g., 97%) |

Table 3: Alternative Regioselective Strategies

| Strategy | Description | Advantage |

| Blocking the 5-position | Halogenation (e.g., bromination) of the 5-position of 2-aminopyridine, followed by nitration at the 3-position and subsequent dehalogenation. | High regioselectivity for the 3-nitro product. |

| Directing Groups | Use of a directing group (e.g., N-sulfonyl) on the amino group to favor nitration at the C3 position. | Avoids the formation of the 5-nitro isomer.[4] |

Experimental Protocols

Protocol 1: Direct Nitration of 2-Aminopyridine and Separation of Isomers

This protocol describes the direct nitration of 2-aminopyridine, which yields a mixture of this compound and 2-amino-5-nitropyridine, followed by a general guideline for their separation.

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Hydroxide (B78521) solution (aqueous)

-

Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of 2-Aminopyridine: Slowly add 2-aminopyridine to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the 2-aminopyridine solution, maintaining the reaction temperature between 0-5 °C. After the addition is complete, continue stirring at this temperature for 1-2 hours.

-

Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20 °C with external cooling. The product mixture will precipitate as a yellow solid.

-

Isolation: Filter the precipitate, wash it with cold water, and air-dry.

-

Isomer Separation (Steam Distillation):

-

Set up a steam distillation apparatus.

-

Place the crude product mixture in the distillation flask with a sufficient amount of water.

-

Begin the steam distillation. This compound is the more volatile isomer and will co-distill with the steam.

-

Collect the distillate, which will contain the this compound. The product can be isolated from the distillate by filtration or extraction with an organic solvent.

-

The less volatile 2-amino-5-nitropyridine will remain in the distillation flask.

-

Protocol 2: Synthesis of this compound from 2-Chloro-3-nitropyridine

This protocol provides a regioselective route to this compound with a high yield.

Materials:

-

2-Chloro-3-nitropyridine

-

Aqueous Ammonia (e.g., 28-30%)

-

Ethanol (or other suitable solvent)

Procedure:

-

Reaction Setup: In a sealed reaction vessel or a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-nitropyridine in ethanol.

-

Addition of Ammonia: Add an excess of aqueous ammonia to the solution.

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C and maintain it for several hours (e.g., 4-6 hours), monitoring the reaction progress by TLC.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Isolation: Filter the yellow crystalline product, wash it with cold water, and dry it under vacuum.

Mandatory Visualization

Caption: Synthetic routes to this compound.

Caption: Experimental workflows for synthesis.

References

- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Preparation of this compound and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 4. Selective C3–H nitration of 2-sulfanilamidopyridines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes: Utilizing 2-Amino-3-nitropyridine in the Synthesis of Potent Antitumor Agents

Introduction

2-Amino-3-nitropyridine is a versatile heterocyclic building block crucial for the synthesis of a variety of pharmacologically active compounds.[1][2] Its unique substitution pattern, featuring both an amino and a nitro group on the pyridine (B92270) ring, allows for diverse chemical modifications, making it a valuable starting material in drug discovery.[1] In the realm of oncology, this compound serves as a key precursor for the development of potent antitumor agents, particularly kinase inhibitors. These inhibitors function by targeting specific signaling pathways that are often dysregulated in cancer cells, thereby impeding tumor growth and proliferation. This document provides detailed protocols for the synthesis of advanced intermediates and final antitumor compounds derived from this compound, alongside their biological activity data and the signaling pathways they modulate.

Key Intermediate Synthesis: From Nitro to Cyano

A common and critical transformation in the utilization of this compound for the synthesis of many antitumor agents is the conversion of the nitro group to a cyano group, yielding 2-amino-3-cyanopyridine (B104079) derivatives. This transformation is pivotal as the 2-amino-3-cyanopyridine scaffold is a well-established pharmacophore in numerous anticancer agents, including those that form the core of pyrido[2,3-d]pyrimidine-based kinase inhibitors.[3][4]

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives as Dual VEGFR-2/HER-2 Inhibitors

Building upon the 2-amino-3-cyanopyridine scaffold, further elaboration leads to the formation of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. These structures have demonstrated significant potential as inhibitors of key kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of representative pyrido[2,3-d]pyrimidine derivatives synthesized from 2-amino-3-cyanopyridine precursors.

| Compound ID | Target Cancer Cell Line | IC50 (µM) - Cytotoxicity | Target Enzyme | IC50 (µM) - Enzyme Inhibition |

| 5a | MCF-7 (Breast) | 1.77 ± 0.1 | VEGFR-2 | 0.217 ± 0.02 |

| HepG2 (Liver) | 2.71 ± 0.15 | HER-2 | 0.168 ± 0.009 | |

| 5e | MCF-7 (Breast) | 1.39 ± 0.08 | VEGFR-2 | 0.124 ± 0.011 |

| HepG2 (Liver) | 10.70 ± 0.58 | HER-2 | 0.077 ± 0.003 | |

| 7b | MCF-7 (Breast) | 6.22 ± 0.34 | Not Reported | Not Reported |

| Taxol (Control) | MCF-7 (Breast) | 8.48 ± 0.46 | - | - |

| HepG2 (Liver) | 14.60 ± 0.79 | - | - |

Data extracted from a study on cyanopyridone and pyrido[2,3-d]pyrimidine derivatives as dual VEGFR-2/HER-2 inhibitors.[3][5]

Experimental Protocols

Protocol 1: Synthesis of 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles (General Procedure)